molecular formula C16H14O3 B191451 4'-Hydroxy-4-methoxychalcone CAS No. 6338-81-4

4'-Hydroxy-4-methoxychalcone

Cat. No. B191451
M. Wt: 254.28 g/mol
InChI Key: RTCVAWRRHHSOCC-NYYWCZLTSA-N
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Patent
US04584190

Procedure details

Into an ethanol solution (5 liters) comprising 500 g (3.67 moles) of anisaldehyde and 500 g (3.67 moles) of 4-hydroxyacetophenone was dropped an aqueous solution (600 ml) of 250 g of sodium hydroxide in about 80 minutes in a stream of nitrogen. Thereafter, the mixture was heated to 50° C. and agitated for 24 hours. The reaction mixture was cooled down to room temperature, to which were added 2 liters of 12% hydrochloric acid and then 4 liters of water, whereupon crystals settled. The crystals were collected by filtration and quickly washed with ethanol, followed by drying under reduced pressure to obtain 750 g of the intended compound (2.95 moles, yield 80%). The compound was recrystallized from ethanol to obtain light yellow prismatic purified crystals. The melting point and various spectral data of the compound coincided with those of a reference compound.
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1.[CH3:11][C:12]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)=[O:13].[OH-].[Na+].Cl>O.C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH:11][C:12]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)=[O:13])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
500 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
agitated for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature, to which
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
quickly washed with ethanol
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.95 mol
AMOUNT: MASS 750 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04584190

Procedure details

Into an ethanol solution (5 liters) comprising 500 g (3.67 moles) of anisaldehyde and 500 g (3.67 moles) of 4-hydroxyacetophenone was dropped an aqueous solution (600 ml) of 250 g of sodium hydroxide in about 80 minutes in a stream of nitrogen. Thereafter, the mixture was heated to 50° C. and agitated for 24 hours. The reaction mixture was cooled down to room temperature, to which were added 2 liters of 12% hydrochloric acid and then 4 liters of water, whereupon crystals settled. The crystals were collected by filtration and quickly washed with ethanol, followed by drying under reduced pressure to obtain 750 g of the intended compound (2.95 moles, yield 80%). The compound was recrystallized from ethanol to obtain light yellow prismatic purified crystals. The melting point and various spectral data of the compound coincided with those of a reference compound.
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1.[CH3:11][C:12]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)=[O:13].[OH-].[Na+].Cl>O.C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH:11][C:12]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)=[O:13])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
500 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
agitated for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature, to which
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
quickly washed with ethanol
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.95 mol
AMOUNT: MASS 750 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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